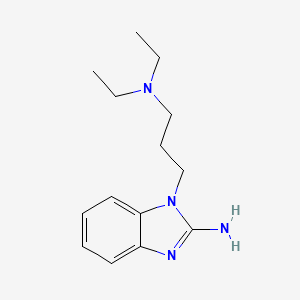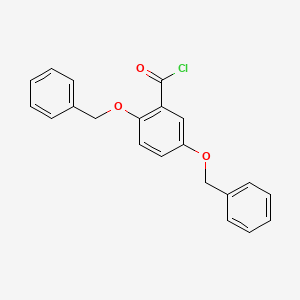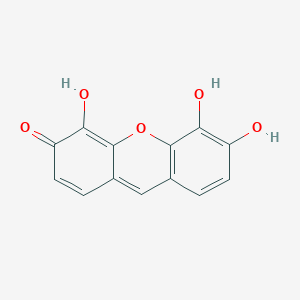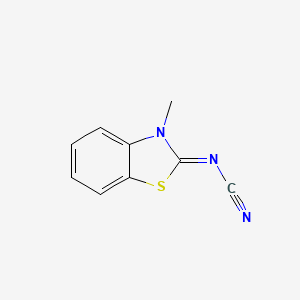
1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- can be synthesized through a multi-step process involving the cyclization of o-phenylenediamine with appropriate aldehydes or carboxylic acids. The reaction typically requires acidic or basic conditions and may involve catalysts such as zinc chloride or polyphosphoric acid .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves the use of microwave-assisted synthesis, which enhances reaction rates and yields. This method is more efficient compared to conventional heating, reducing reaction times and improving product purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide, halogenating agents.
Major Products Formed:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
- 1H-Benzimidazole-1-ethanamine, 5-amino-N,N-diethyl-
- 1H-Benzimidazole-1-propanamine, 2-amino-N,N-dimethyl-
- 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl-
Comparison: 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability .
Propriétés
Numéro CAS |
92494-07-0 |
|---|---|
Formule moléculaire |
C14H22N4 |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
1-[3-(diethylamino)propyl]benzimidazol-2-amine |
InChI |
InChI=1S/C14H22N4/c1-3-17(4-2)10-7-11-18-13-9-6-5-8-12(13)16-14(18)15/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H2,15,16) |
Clé InChI |
UVXISWNPIOAPIG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCN1C2=CC=CC=C2N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)



![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)

![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)

![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)

![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
